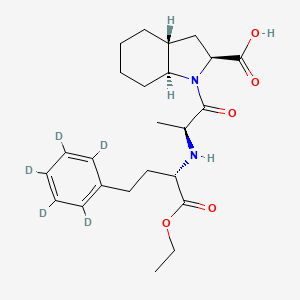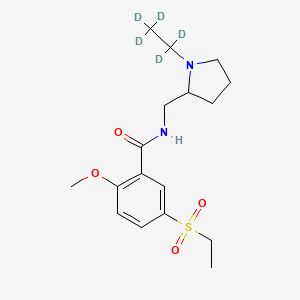
Sultopride-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sultopride-d5 is a deuterated form of Sultopride, a compound known for its role as a dopamine D2-receptor antagonist. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Sultopride. The molecular formula of this compound is C17H21D5N2O4S, and it has a molecular weight of 359.50 g/mol .
Mechanism of Action
Target of Action
Sultopride-d5 primarily targets the D2 and D3 dopamine receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . The D2 and D3 dopamine receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and reward.
Mode of Action
This compound acts as a selective antagonist of the D2 and D3 dopamine receptors . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. This interaction results in changes in intracellular signaling pathways, leading to alterations in neuronal activity and neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking the D2 and D3 dopamine receptors, this compound inhibits the effects of dopamine, a key neurotransmitter in this pathway. This can lead to downstream effects on various physiological functions regulated by dopamine, including mood, reward, and motor control .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic effects
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in dopaminergic neurotransmission. By blocking the D2 and D3 dopamine receptors, this compound can alter neuronal activity and neurotransmission in regions of the brain where these receptors are expressed . This can lead to changes in various physiological functions regulated by dopamine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs like this compound . For instance, factors such as light, temperature, and pollution could potentially alter the drug’s pharmacokinetics and pharmacodynamics . Stress levels, social interactions, and diet can also modify the body’s response to the drug . Understanding these environmental influences is crucial for optimizing drug therapy and managing potential drug interactions.
Biochemical Analysis
Biochemical Properties
Sultopride-d5 interacts with D2-like dopamine receptors, which are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . These compounds are substituted benzamides and present a high degree of selectivity for D2 and D3 versus D1 and D4 dopaminergic receptor subtypes .
Cellular Effects
This compound, as an antagonist of the D2-like dopamine receptors, can influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its action as a selective D2 and D3 receptor antagonist . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors in the body, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is a substrate of organic cation transporters from the SLC22 family . These transporters may play an important role in the distribution of this compound, including its ability to penetrate the blood-brain barrier .
Subcellular Localization
It is known that the localization of a compound within a cell can have significant effects on its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sultopride-d5 involves the incorporation of deuterium atoms into the Sultopride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by reacting an appropriate amine with a suitable carbonyl compound.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced by using deuterated reagents or solvents in the reaction mixture.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the pyrrolidine derivative with a suitable benzoyl chloride derivative.
Sulfonation: The final step involves the sulfonation of the benzamide derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Sultopride-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sultopride-d5 is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Sultopride.
Pharmacodynamic Studies: Used to investigate the interaction of Sultopride with dopamine receptors.
Proteomics Research: Used as a biochemical tool in proteomics research to study protein interactions and functions.
Neuropharmacology: Used to study the effects of Sultopride on the central nervous system and its potential therapeutic applications in treating psychiatric disorders
Comparison with Similar Compounds
Similar Compounds
Amisulpride: Another dopamine D2 receptor antagonist with similar pharmacological properties.
Sulpiride: A dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression
Uniqueness of Sultopride-d5
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The deuterium atoms increase the stability of the compound and reduce its metabolic rate, allowing for more accurate and prolonged studies of its pharmacokinetic properties .
Properties
IUPAC Name |
5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
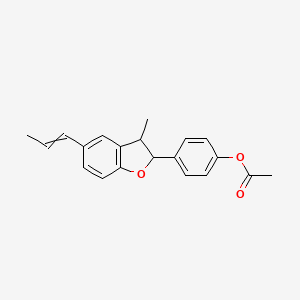
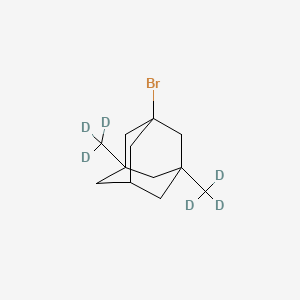

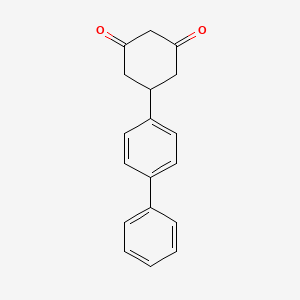
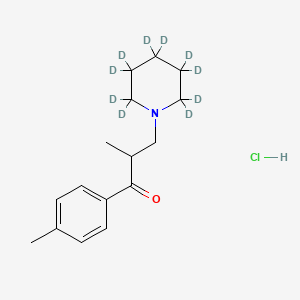
![(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B562684.png)

![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)
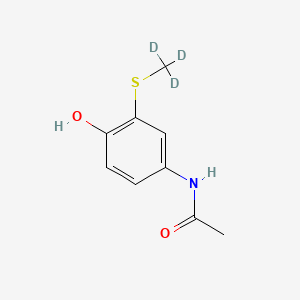
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)

![[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B562694.png)
